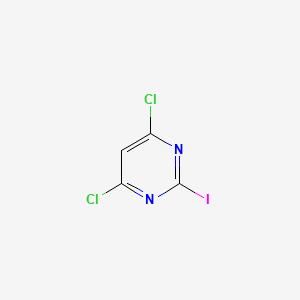

4,6-Dichloro-2-iodopyrimidine

Description

Fundamental Significance of Pyrimidine (B1678525) Core Structures in Organic Chemistry

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the first and third positions of the ring. growingscience.comstudysmarter.co.uk This core structure is fundamental to organic chemistry and is a key component of essential biomolecules, including the nucleobases cytosine, thymine, and uracil, which are the building blocks of nucleic acids (DNA and RNA). fiveable.mescbt.comhumanjournals.com The arrangement of nitrogen atoms within the pyrimidine ring imparts unique electronic properties and reactivity, making it a crucial scaffold in a vast array of natural and synthetic molecules. growingscience.comstudysmarter.co.uk The presence of the pyrimidine nucleus is also found in vitamins such as thiamine (B1217682) (Vitamin B1) and in various other biologically active compounds. ijnrd.org

The aromaticity and the presence of nitrogen atoms allow for a wide range of chemical modifications, making pyrimidines versatile starting materials for the synthesis of more complex molecules. scbt.com Their ability to participate in various chemical reactions, including electrophilic and nucleophilic substitutions, has been extensively explored by organic chemists. growingscience.comwjarr.com

Strategic Importance of Halogenated Pyrimidines as Versatile Synthetic Building Blocks

Halogenated pyrimidines are a particularly important subclass of pyrimidine derivatives that serve as versatile building blocks in organic synthesis. The introduction of halogen atoms onto the pyrimidine ring significantly modifies its chemical reactivity, providing strategic sites for further functionalization. acs.orgrsc.org These halogen substituents can be selectively replaced by a variety of nucleophiles, and they are excellent partners in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.netmdpi.comrsc.org

This reactivity allows for the construction of complex molecular architectures with a high degree of control and efficiency. researchgate.net The ability to sequentially and regioselectively substitute different halogen atoms on a polyhalogenated pyrimidine adds to their synthetic utility, enabling the creation of diverse libraries of compounds for various applications. mdpi.comresearchgate.net

Academic and Industrial Relevance of 4,6-Dichloro-2-iodopyrimidine in Advanced Synthesis

Within the family of halogenated pyrimidines, this compound stands out as a compound of significant academic and industrial interest. Its structure, featuring three distinct halogen atoms, offers a rich platform for selective chemical transformations. The differential reactivity of the iodo and chloro groups allows for a stepwise and regioselective introduction of various substituents.

This trifunctionalized building block is particularly valuable in the synthesis of complex heterocyclic compounds. Researchers in both academic laboratories and industrial settings utilize this compound as a key intermediate for the development of new pharmaceuticals, agrochemicals, and materials. scbt.comrsc.org Its application in the synthesis of kinase inhibitors and other biologically active molecules underscores its importance in medicinal chemistry.

Interactive Data Table: Properties of this compound

Detailed Research Findings on this compound

The utility of this compound is rooted in the distinct reactivity of its halogen substituents. The carbon-iodine bond is generally more reactive towards cross-coupling reactions than the carbon-chlorine bonds. This difference in reactivity allows for selective functionalization at the C-2 position. For instance, Sonogashira coupling reactions can be performed selectively at the 2-position, leaving the chloro groups at the 4- and 6-positions available for subsequent nucleophilic aromatic substitution or other coupling reactions.

A study demonstrated the regioselective palladium-mediated amination of a related compound, 2,4-dichloropyrimidine, highlighting the ability to control which chlorine atom reacts based on the reaction conditions and the nature of the amine. researchgate.net Similar principles of regioselectivity are applicable to this compound, making it a highly predictable and versatile synthetic intermediate.

Furthermore, the synthesis of various substituted pyrimidines from polychlorinated precursors is a well-established area of research. For example, the Suzuki-Miyaura cross-coupling reaction has been successfully employed to introduce aryl groups onto the pyrimidine ring of 4,6-dichloropyrimidine (B16783). researchgate.net The presence of the iodo group in this compound provides an even more reactive site for such transformations.

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-iodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl2IN2/c5-2-1-3(6)9-4(7)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVNHXZFDQSCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266105-16-1 | |

| Record name | 4,6-Dichloro-2-iodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,6 Dichloro 2 Iodopyrimidine

De Novo Synthetic Routes to Halogenated Pyrimidines

The fundamental approach to constructing the pyrimidine (B1678525) ring system, known as de novo synthesis, typically involves the cyclization of a β-dicarbonyl compound with an N-C-N containing moiety. wikipedia.org While direct synthesis of 4,6-dichloro-2-iodopyrimidine from basic precursors is not commonly reported, the synthesis of its precursors, such as 4,6-dihydroxypyrimidine (B14393), is well-established.

One common method starts with the condensation of diethyl malonate with formamide (B127407) in the presence of a strong base like sodium ethoxide. google.com This reaction forms 4,6-dihydroxypyrimidine. Subsequent chlorination, often with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), converts the hydroxyl groups to chloro groups, yielding 4,6-dichloropyrimidine (B16783). google.comchemicalbook.comgoogle.com This dichlorinated intermediate is then subjected to iodination to produce the final product.

Another reported de novo synthesis involves the reaction of dimethyl malonate and acetamidine (B91507) hydrochloride with sodium methoxide (B1231860) in methanol (B129727) to produce 4,6-dihydroxy-2-methylpyrimidine. google.com This intermediate can then be chlorinated. While this specific route leads to a 2-methyl substituted pyrimidine, it illustrates the general principle of building the pyrimidine core from acyclic precursors.

The synthesis of pyrimidine derivatives can also be initiated from compounds like 4,6-diaminopyrimidine, which can be converted to 4,6-dichloropyrimidine via a Sandmeyer-type reaction involving diazotization followed by treatment with cuprous chloride. chemicalbook.com

Halogen Exchange and Functional Group Interconversion Strategies

A prevalent and often more direct method for synthesizing this compound involves the modification of a pre-existing pyrimidine ring through halogen exchange and functional group interconversions.

Regioselective Iodination of Dichloropyrimidine Precursors

The most direct route to this compound is the regioselective iodination of 4,6-dichloropyrimidine. However, direct electrophilic iodination at the C2 position of 4,6-dichloropyrimidine can be challenging due to the electron-deficient nature of the pyrimidine ring.

A more common strategy involves metal-halogen exchange. For instance, a dichloropyrimidine can be treated with an organolithium reagent at low temperatures to selectively replace one of the chlorine atoms with lithium. Subsequent quenching with an iodine source, such as molecular iodine (I₂), would then introduce the iodine atom. The regioselectivity of this process is highly dependent on the reaction conditions and the specific positions of the chloro substituents. smolecule.com

Another approach involves the use of iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst. For electron-rich aromatic systems, NIS with catalytic trifluoroacetic acid has been shown to be effective for regioselective iodination. organic-chemistry.org While not specifically detailed for 4,6-dichloropyrimidine, this methodology presents a potential pathway.

Selective Chlorination and Subsequent Iodination

An alternative strategy involves starting with a pyrimidine ring that is already substituted at the 2-position, followed by chlorination at the 4 and 6 positions. For example, starting with 2-aminopyrimidine, one could first perform an iodination reaction at an available position, followed by a Sandmeyer reaction to replace the amino group with a chloro group, and subsequent chlorination of other positions.

A more practical approach starts with a precursor like 4,6-dihydroxypyrimidine. This compound can be chlorinated to 4,6-dichloropyrimidine using reagents such as phosphorus oxychloride. chemicalbook.comgoogle.com The resulting 4,6-dichloropyrimidine can then be subjected to iodination.

It is important to note the relative reactivity of the halogen substituents on the pyrimidine ring. In nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is generally 4-Cl > 2-Cl. guidechem.com However, in metal-catalyzed reactions and lithium-halogen exchange, the reactivity can be altered, with iodine being the most reactive halogen. guidechem.com This differential reactivity is crucial for the selective functionalization of polysubstituted halopyrimidines. For instance, in trifunctional this compound, nucleophilic attack often occurs selectively at the C4 position, displacing a chloro group over the iodo group. chemrxiv.orgnih.govgoogle.com

Scalable Synthesis Approaches for Industrial and Large-Scale Research Production

For the industrial and large-scale synthesis of this compound and its precursors, cost-effectiveness, safety, and efficiency are paramount.

The synthesis of the key intermediate, 4,6-dichloropyrimidine, from 4,6-dihydroxypyrimidine using phosphorus oxychloride in the presence of a tertiary amine like N,N-diisopropylethylamine is a scalable process. google.com The use of a suitable solvent, such as methylcyclohexane, allows for direct extraction of the product from the reaction mixture, simplifying the workup. google.com

A patent describes a continuous flow process for the synthesis of 4-(2,6-dichloropyrimidin-4-yl)morpholine, where the chlorination of 4,6-dihydroxypyrimidine and subsequent substitution occur in tandem reactors, with ethylene (B1197577) dichloride serving as both a solvent and reactant. This approach minimizes waste and improves efficiency, and the underlying principles could be adapted for the synthesis of this compound.

Another patented method for producing 4,6-dichloropyrimidine involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride and phosphorus pentachloride, followed by extraction with methylcyclohexane. google.com The scalability of this method has been demonstrated at the multigram level. acs.org

The table below summarizes some scalable approaches for the synthesis of the precursor 4,6-dichloropyrimidine.

| Starting Material | Reagents | Key Conditions | Yield | Reference |

| 4,6-Dihydroxypyrimidine | POCl₃, N,N-Diisopropylethylamine | 55-80°C, then extraction with methylcyclohexane | High | google.com |

| 4,6-Dihydroxypyrimidine | POCl₃, PCl₅, N,N-Diisopropylethylamine | 80°C, then extraction with methylcyclohexane | High | google.com |

| 4,6-Diaminopyrimidine | 31% HCl, NaNO₂, CuCl | -5°C to 45°C | 86.4% | chemicalbook.com |

| 4,6-Dihydroxypyrimidine | Phosphorus oxychloride, 2-methyl-5-ethyl-pyridine | Cooled, then metered addition | ~100% | chemicalbook.com |

Purification and Isolation Techniques for this compound Intermediates

The purification of this compound and its intermediates is critical to ensure high purity for subsequent reactions. Common techniques include extraction, distillation, crystallization, and chromatography.

For the purification of 4,6-dichloropyrimidine produced via the phosphorus oxychloride chlorination process, a method involving extraction with an organic solvent followed by washing, concentration, and cooling crystallization has been patented. google.com This method avoids the hazardous and difficult-to-control quenching of the reaction mixture in water. google.com The organic phase containing the product can be washed to remove impurities before crystallization. google.com

Distillation is also a viable method for purifying 4,6-dichloropyrimidine. chemicalbook.com Following extraction with a solvent like trichloroethane, the combined organic layers can be distilled to separate the solvent and isolate the product. chemicalbook.com

Column chromatography is a standard laboratory technique for purifying halogenated pyrimidines. For instance, the purification of 2,6-dichloro-5-iodo-pyrimidine-4-amine (B8358730) is achieved using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent. This technique is highly effective for separating compounds with different polarities.

Recrystallization is another common method to obtain high-purity solid products. After initial isolation, the crude product can be dissolved in a suitable solvent and allowed to crystallize, leaving impurities behind in the mother liquor. google.com

The choice of purification method depends on the scale of the synthesis, the physical properties of the compound, and the nature of the impurities.

| Compound | Purification Method | Details | Reference |

| 4,6-Dichloropyrimidine | Extraction and Crystallization | Extraction with an organic solvent, washing, concentration, and cooling crystallization. | google.com |

| 4,6-Dichloropyrimidine | Distillation | Extraction with trichloroethane followed by distillation. | chemicalbook.com |

| 2,6-Dichloro-5-iodo-pyrimidine-4-amine | Column Chromatography | Silica gel, eluent: hexane/ethyl acetate. | |

| 4,6-Dichloro-2-methylpyrimidine | Recrystallization | Recrystallization and decolorization of the organic layer. | google.com |

Advanced Reactivity and Mechanistic Investigations of 4,6 Dichloro 2 Iodopyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the inductive electron-withdrawing effects of the three halogen substituents, making the carbon atoms of the ring susceptible to attack by nucleophiles. The generally accepted mechanism for SNAr reactions on such activated systems proceeds via a two-step addition-elimination pathway.

Regioselectivity and Chemoselectivity Profiles

The presence of three potential leaving groups (one iodine and two chlorine atoms) at different positions on the pyrimidine ring raises critical questions of regioselectivity (which position is attacked) and chemoselectivity (which halogen is displaced).

Differential Reactivity and Preferential Displacement of Halogen Substituents (Iodine vs. Chlorine)

For 4,6-dichloro-2-iodopyrimidine, the C-2 position is activated by both adjacent nitrogen atoms. Given the superior leaving group ability of iodine, it is anticipated that nucleophilic attack would preferentially occur at the C-2 position, leading to the displacement of the iodide ion. This selectivity allows for the initial functionalization at the 2-position while retaining the chlorine atoms at the 4- and 6-positions for subsequent transformations.

Influence of Nucleophile Characteristics (Steric and Electronic Effects) on Site Selectivity

The properties of the incoming nucleophile play a crucial role in determining the site of attack. Both steric and electronic factors are significant.

Steric Effects: The C-2 position is situated between two nitrogen atoms, while the C-4 and C-6 positions are flanked by a nitrogen and a carbon atom. Bulky nucleophiles may face greater steric hindrance when approaching the C-2 position compared to the C-4 or C-6 positions. However, in many cases, the inherent reactivity of the C-I bond dominates. For very bulky nucleophiles, a shift in selectivity towards the less hindered C-4 or C-6 positions might be observed, although displacement of chlorine is electronically less favorable.

Electronic Effects: The nucleophilicity of the attacking species is paramount. Stronger nucleophiles will react more readily. The Hard-Soft Acid-Base (HSAB) theory can also offer predictive power. The carbon centers of the pyrimidine ring are relatively soft electrophiles. Soft nucleophiles (e.g., thiols) are expected to react efficiently at these positions. Harder nucleophiles (e.g., alkoxides) will also react, but their reactivity might be more influenced by other factors such as solvent and temperature.

Impact of Reaction Conditions (Temperature, Solvent, Base) on Regiochemical Outcome

The outcome of SNAr reactions can be finely tuned by modifying the reaction conditions.

Temperature: Higher temperatures generally increase reaction rates but can sometimes decrease selectivity. For this compound, a carefully controlled temperature would be essential to favor the displacement of iodine at the C-2 position over the less reactive chlorine atoms at C-4 and C-6. Reactions targeting the displacement of chlorine would likely require more forcing conditions (higher temperatures).

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724), are typically employed for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, without strongly solvating the nucleophile itself. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Base: When using nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), the choice and stoichiometry of the base are critical. A non-nucleophilic base is often preferred to avoid competition with the primary nucleophile. The base can also influence the equilibrium of the reaction and the stability of intermediates. For instance, in reactions with amines, a tertiary amine like triethylamine or diisopropylethylamine is often used as an acid scavenger. mdpi.com

Due to a lack of specific experimental data for this compound in the searched literature, a representative data table cannot be generated at this time.

Elucidation of Reaction Mechanisms and Identification of Meisenheimer-like Intermediates

The stepwise mechanism of SNAr reactions involves the initial attack of the nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wuxiapptec.com In the case of this compound, the attack of a nucleophile (Nu⁻) at the C-2 position would lead to a tetrahedral intermediate where the negative charge is delocalized over the pyrimidine ring, primarily onto the electronegative nitrogen atoms.

Sequential SNAr Transformations for Multi-functionalization

The differential reactivity of the halogen substituents in this compound makes it an excellent scaffold for the synthesis of polysubstituted pyrimidines through sequential SNAr reactions. researchgate.net A common synthetic strategy would involve:

First Substitution: Reaction with a nucleophile under mild conditions to selectively displace the most reactive leaving group, the iodine at the C-2 position.

Second and Third Substitutions: The resulting 2-substituted-4,6-dichloropyrimidine can then be subjected to further SNAr reactions. The two chlorine atoms at the C-4 and C-6 positions are chemically equivalent, and reaction with another nucleophile under more forcing conditions would likely lead to a mixture of mono- and di-substitution at these positions. Stoichiometric control of the nucleophile can be used to favor monosubstitution at either the C-4 or C-6 position, yielding a 2,4-disubstituted-6-chloropyrimidine. A subsequent reaction with the same or a different nucleophile can then displace the final chlorine atom to afford a fully substituted 2,4,6-trisubstituted pyrimidine. researchgate.net

This stepwise approach allows for the introduction of three different functional groups onto the pyrimidine ring with a high degree of control, making this compound a potentially valuable building block in medicinal chemistry and materials science.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides a powerful toolkit for the selective functionalization of halogenated pyrimidines. The inherent differences in the bond dissociation energies of the C-I and C-Cl bonds in this compound are the primary determinants of its regioselective reactivity. The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition by a low-valent palladium catalyst, making the C2 position the most probable site for initial cross-coupling. The chlorine atoms at the C4 and C6 positions offer opportunities for subsequent reactions, typically under more forcing conditions.

Suzuki-Miyaura Coupling: Selective Arylation and Heteroarylation at Electrophilic Centers

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org In the context of polyhalogenated pyrimidines, the reaction exhibits significant regioselectivity. For 2,4-dichloropyrimidines, studies have shown that Suzuki coupling preferentially occurs at the C4-position. mdpi.com This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com However, for this compound, the reactivity trend is dictated by the nature of the halogen. The C-I bond is substantially more reactive towards palladium(0) oxidative addition than a C-Cl bond. Consequently, selective mono-arylation is expected to occur exclusively at the C2 position under carefully controlled conditions.

While specific studies on this compound are not detailed in the provided search results, the general principles governing Suzuki reactions on polyhalogenated heteroarenes are well-established. rsc.org The reaction would typically employ a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system like dioxane, toluene, or DMF, often with water as a co-solvent. mdpi.comnih.gov By using a stoichiometric amount of the boronic acid, the reaction can be stopped after the initial coupling at the C2 position, leaving the two chlorine atoms intact for further diversification.

Table 1: Predicted Regioselective Suzuki-Miyaura Coupling of this compound This table is based on established principles of reactivity for polyhalogenated heterocycles, as specific experimental data for this compound was not found.

| Entry | Aryl Boronic Acid | Catalyst System | Base | Solvent | Expected Major Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4,6-Dichloro-2-phenylpyrimidine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 4,6-Dichloro-2-(4-methoxyphenyl)pyrimidine |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 4,6-Dichloro-2-(thiophen-2-yl)pyrimidine |

Sonogashira Coupling: Alkynylation Strategies for C-C Bond Formation

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a fundamental tool in organic synthesis. organic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

The standard Sonogashira catalytic system involves a palladium(0) source, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI. organic-chemistry.org The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst is believed to form a copper(I) acetylide, which then participates in a transmetalation step with the palladium complex. The choice of palladium ligand, base (commonly an amine like triethylamine or diisopropylethylamine), and solvent can significantly influence reaction efficiency. For complex substrates, catalyst systems using advanced phosphine ligands or N-heterocyclic carbenes (NHCs) have been developed to improve yields and broaden the substrate scope. rsc.org Copper-free Sonogashira protocols have also been established to avoid issues related to the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).

Similar to the Suzuki coupling, the regioselectivity of the Sonogashira reaction on this compound is governed by the differential reactivity of the carbon-halogen bonds. The oxidative addition of the palladium catalyst will occur preferentially at the most labile C-I bond at the C2 position. This high degree of selectivity allows for the synthesis of 2-alkynyl-4,6-dichloropyrimidine derivatives. This strategy is valuable as the resulting molecule can undergo subsequent cross-coupling reactions at the C4 and C6 positions. Studies on related di-iodopurine systems have shown that the choice of palladium ligand can control regioselectivity; for instance, monodentate ligands like PPh₃ tend to favor reaction at the more electron-deficient C2-I bond. elsevierpure.com In the case of 4,6-dichloro-2-pyrone, Sonogashira coupling shows high regioselectivity for the 6-position, highlighting that reactivity is highly dependent on the specific heterocyclic system. rsc.org

Table 2: Predicted Regioselective Sonogashira Coupling of this compound This table is based on established principles of reactivity for polyhalogenated heterocycles, as specific experimental data for this compound was not found.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Expected Major Product |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4,6-Dichloro-2-(phenylethynyl)pyrimidine |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 4,6-Dichloro-2-((trimethylsilyl)ethynyl)pyrimidine |

| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | 4,6-Dichloro-2-(hex-1-yn-1-yl)pyrimidine |

Stille Coupling and Other Organotin-Mediated Reactions

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (stannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide variety of functional groups. The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

For this compound, the Stille coupling would again be expected to proceed with high regioselectivity at the C2 position. The reaction would likely utilize a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ in a non-polar solvent like toluene or THF. libretexts.orgharvard.edu The choice of organostannane allows for the introduction of a wide range of alkyl, vinyl, aryl, or alkynyl groups. The primary drawback of this methodology is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction products. organic-chemistry.org

Buchwald-Hartwig Amination: Selective C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a vital tool for synthesizing arylamines, which are prevalent in pharmaceuticals and materials science. rug.nl The reaction typically requires a palladium catalyst, a bulky electron-rich phosphine ligand (e.g., Josiphos, XPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). libretexts.orgrug.nl

The predictable regioselectivity of this compound would also apply to C-N bond formation. The amination would occur selectively at the C2 position, reacting with primary or secondary amines to yield 2-amino-4,6-dichloropyrimidine derivatives. This selective transformation provides a route to key intermediates for the synthesis of more complex, biologically active molecules. The reaction mechanism involves the oxidative addition of the palladium catalyst to the C-I bond, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orgchemeurope.com

Heck Coupling and Olefination Pathways

The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes. wikipedia.org In the context of this compound, the primary site of reactivity in such cross-coupling reactions is anticipated to be the C2-iodo group. This prediction is based on the well-established trend in bond dissociation energies, where the C-I bond is weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-Cl bonds.

While specific studies detailing the Heck reaction of this compound are not prevalent in the reviewed literature, extensive research on related polyhalogenated heterocycles provides a strong basis for predicting its behavior. For instance, studies on 2,4-dichloropyrimidine have shown that in Suzuki couplings, another palladium-catalyzed cross-coupling reaction, functionalization occurs preferentially at the C4-position. nih.govmdpi.com However, the significantly greater reactivity of the carbon-iodine bond in oxidative addition, the initial step in the Heck catalytic cycle, strongly suggests that the Heck reaction on this compound would proceed selectively at the C2 position. rsc.org This chemoselectivity would leave the two chlorine atoms at the C4 and C6 positions untouched, available for subsequent functionalization.

A hypothetical Heck reaction between this compound and a generic alkene, such as ethyl acrylate (B77674), would be expected to proceed under standard Heck conditions. These conditions typically involve a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine ligand, and a base. organic-chemistry.orglibretexts.org The reaction would yield the corresponding 2-alkenyl-4,6-dichloropyrimidine derivative.

The olefination of this compound represents a direct method for the introduction of a double bond at a specific position. The expected pathway for this transformation would involve the selective reaction at the C2-iodo position, leveraging the higher reactivity of the C-I bond.

Table 1: Predicted Heck Coupling Reaction of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Expected Product |

| This compound | Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | Ethyl (E)-3-(4,6-dichloropyrimidin-2-yl)acrylate |

| This compound | Styrene | Pd(PPh₃)₄ | K₂CO₃ | 4,6-Dichloro-2-((E)-styryl)pyrimidine |

This table is predictive and based on established principles of the Heck reaction, as direct experimental data for this specific substrate was not found in the reviewed literature.

Iron-Catalyzed Cross-Coupling Reactions

In recent years, iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed methods. longdom.orgorganic-chemistry.org These reactions often proceed through different mechanistic pathways, sometimes involving radical intermediates. nih.govelsevierpure.com While the application of iron catalysis to the cross-coupling of this compound has not been extensively documented, the general principles of iron-catalyzed reactions suggest potential for selective functionalization.

Given the presence of both iodo and chloro substituents, an iron-catalyzed cross-coupling reaction would likely exhibit selectivity for the C2-iodo bond. This is because alkyl and aryl iodides are generally more reactive than the corresponding chlorides in iron-catalyzed systems. For example, iron-catalyzed cross-coupling of aryl Grignard reagents with alkyl iodides proceeds efficiently. elsevierpure.com

A potential iron-catalyzed cross-coupling reaction could involve the reaction of this compound with an organomagnesium reagent (Grignard reagent) in the presence of an iron salt, such as iron(III) chloride. organic-chemistry.org This would be expected to result in the selective substitution of the iodine atom, yielding a 2-substituted-4,6-dichloropyrimidine. The mechanism of such reactions can be complex and may involve the formation of low-valent iron species that participate in the catalytic cycle. organic-chemistry.org

Table 2: Potential Iron-Catalyzed Cross-Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Expected Product |

| This compound | Phenylmagnesium bromide | FeCl₃ | 4,6-Dichloro-2-phenylpyrimidine |

| This compound | Methylmagnesium iodide | Fe(acac)₃ | 4,6-Dichloro-2-methylpyrimidine |

This table outlines potential reactions based on the known reactivity of iron catalysts in cross-coupling reactions, as specific examples with this compound were not available in the surveyed literature.

Other Selective Functionalization Reactions

Selective Magnesiation and Subsequent Electrophilic Quenching

The selective functionalization of this compound can also be achieved through metal-halogen exchange reactions, followed by quenching with an electrophile. Magnesiation, the formation of a Grignard reagent, is a powerful tool for this purpose. The chemoselectivity of this reaction on a polyhalogenated substrate is dictated by the relative ease of metal insertion or exchange at the different carbon-halogen bonds.

In the case of this compound, the iodine at the C2 position is the most likely site for selective magnesiation. Halogen-magnesium exchange is known to be significantly faster for iodides than for chlorides. nih.gov The use of specialized Grignard reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), has been shown to facilitate regioselective magnesiation of other halogenated pyrimidines. nih.govnih.gov

The reaction of this compound with a Grignard reagent like i-PrMgCl·LiCl at low temperatures would be expected to selectively form the 2-magnesiated pyrimidine derivative. This organometallic intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce a wide range of functional groups at the C2 position. This two-step sequence provides a versatile method for the synthesis of diversely substituted 4,6-dichloropyrimidines.

Table 3: Predicted Selective Magnesiation and Electrophilic Quenching

| Electrophile | Expected Product |

| Benzaldehyde | (4,6-Dichloropyrimidin-2-yl)(phenyl)methanol |

| Acetone | 2-(4,6-Dichloropyrimidin-2-yl)propan-2-ol |

| Methyl iodide | 4,6-Dichloro-2-methylpyrimidine |

This table illustrates the potential outcomes of quenching the selectively formed 2-magnesiated pyrimidine with various electrophiles, based on established principles of Grignard reactions.

Radical-Mediated Transformations of Halogenated Sites

Radical reactions offer a complementary approach to the functionalization of halogenated heterocycles, often proceeding under mild conditions and with unique selectivity. nih.govnih.govnih.gov The C-I bond in this compound is particularly susceptible to homolytic cleavage, making it a prime target for radical-mediated transformations.

Iodine-mediated radical reactions can be initiated by various methods, including photolysis, radical initiators, or single-electron transfer processes. nih.govnih.gov For instance, the C2-iodo group could be homolytically cleaved to generate a pyrimidin-2-yl radical. This highly reactive intermediate could then participate in a variety of transformations, such as addition to alkenes or alkynes, or reaction with other radical species.

Furthermore, radical C-H functionalization has been demonstrated on related dihalodiazine systems. For example, the radical-mediated C-H functionalization of 3,6-dichloropyridazine has been reported. nih.gov This suggests that under appropriate conditions, it might be possible to functionalize the C5-H position of the this compound ring through a radical pathway, although the reactivity of the halogenated sites would likely dominate in many radical reaction manifolds.

The exploration of radical-mediated transformations of this compound opens avenues for the synthesis of novel pyrimidine derivatives that may be inaccessible through traditional ionic or cross-coupling methodologies.

Computational and Theoretical Studies on 4,6 Dichloro 2 Iodopyrimidine Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., LUMO and LUMO Map Analysis)

Quantum chemical calculations are instrumental in understanding the electronic structure of molecules. For electrophiles like 4,6-dichloro-2-iodopyrimidine, the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as it indicates the most probable sites for nucleophilic attack. The energy and distribution of the LUMO can reveal the most electrophilic centers in the molecule.

In substituted dichloropyrimidines, the distribution of LUMO lobes is a key determinant of reactivity. For instance, in related dichloropyrimidine systems, LUMO lobes are often located on the carbon atoms bearing the chloro substituents, indicating these are the primary sites for nucleophilic substitution. wuxiapptec.com The introduction of different substituents can alter the energy and distribution of the LUMO and a higher-energy LUMO+1 orbital. When the energy gap between LUMO and LUMO+1 is small, both orbitals may play a role in determining the reaction outcome. wuxiapptec.com

For this compound, it is anticipated that the LUMO would have significant contributions from the carbon atoms at positions 2, 4, and 6, which are bonded to the halogen atoms. The relative sizes of the LUMO lobes on these carbons would indicate the preferential sites for nucleophilic attack. A LUMO map, which visualizes the accessibility of the LUMO, would further refine predictions by showing which of these electrophilic centers is sterically more accessible to an incoming nucleophile. wuxiapptec.com Generally, regions with a light blue color on a LUMO map suggest greater accessibility for a nucleophilic attack. wuxiapptec.com

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Significance |

| LUMO Energy | Relatively low | Indicates high susceptibility to nucleophilic attack. |

| LUMO Distribution | Concentrated on C2, C4, and C6 | These positions are the most electrophilic centers. |

| HOMO-LUMO Gap | Moderate to small | Influences the molecule's stability and reactivity. |

Prediction of Regioselectivity and Reaction Barriers via Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to predict the regioselectivity of chemical reactions by calculating the activation energies for different reaction pathways. In nucleophilic aromatic substitution (SNAr) reactions of polysubstituted pyrimidines, DFT can determine which halogen is preferentially displaced.

For this compound, a nucleophile could potentially attack at the C2, C4, or C6 position. DFT calculations would involve modeling the reaction pathways for the substitution at each of these positions. The calculated activation barriers for each pathway would reveal the most kinetically favored product. It is generally observed in related systems that the position with the lower activation energy for nucleophilic attack corresponds to the major product formed.

The reactivity of different positions in the pyrimidine (B1678525) ring is influenced by the electron-withdrawing or donating nature of the substituents. In the case of this compound, all three halogens are electron-withdrawing, which activates the ring towards nucleophilic attack. The precise regioselectivity will be a subtle interplay of electronic effects and the nature of the leaving group. DFT studies on similar di- and tri-substituted pyrimidines have successfully predicted the regioselectivity of amination and other nucleophilic substitution reactions. researchgate.netresearchgate.net

Molecular Modeling of Transition States and Reaction Intermediates for Mechanistic Understanding

Understanding the mechanism of a chemical reaction requires detailed knowledge of the transition states and any intermediates formed along the reaction pathway. Molecular modeling, often using DFT, allows for the characterization of these transient species which are difficult to observe experimentally.

For the nucleophilic substitution on this compound, the reaction is expected to proceed through a Meisenheimer-like intermediate, a common feature of SNAr reactions. Computational modeling can determine the geometry and stability of the transition states leading to and from this intermediate for substitution at each of the halogenated positions (C2, C4, and C6).

The transition state structure provides crucial information about the bond-breaking and bond-forming processes. For instance, in an SNAr reaction, the transition state would show the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-halogen bond. The relative energies of these transition states would determine the reaction's regioselectivity. Advanced computational techniques can even model the minimum energy pathway of the reaction, providing a detailed picture of the molecular transformations. youtube.com

Understanding of Leaving Group Effects and Aromaticity Contributions to Reactivity

The nature of the leaving group is a critical factor in nucleophilic substitution reactions. In this compound, there are two types of leaving groups: chloride and iodide ions. Generally, weaker bases are better leaving groups. libretexts.org Since iodide (I⁻) is a much weaker base than chloride (Cl⁻), it is a significantly better leaving group. libretexts.orgpearson.com This is due to the larger size of the iodide ion, which allows for the negative charge to be dispersed over a larger volume, resulting in greater stability. pearson.com

Therefore, in a nucleophilic substitution reaction, the iodine at the C2 position is expected to be the most readily displaced halogen. This is a general trend observed in reactions of mixed halo-aromatic compounds. The enhanced ability of iodide to act as a leaving group means that the activation energy for the departure of the iodide ion is lower than that for the chloride ion.

Table 2: Comparison of Halogen Leaving Group Ability

| Leaving Group | Conjugate Acid pKa | Basicity | Leaving Group Ability |

| I⁻ | -10 | Very Weak | Excellent |

| Cl⁻ | -7 | Weak | Good |

Source: General principles of leaving group ability. libretexts.org

Applications of 4,6 Dichloro 2 Iodopyrimidine in Synthetic Chemistry

As a Versatile Precursor in Medicinal Chemistry

In the realm of drug discovery and development, 4,6-dichloro-2-iodopyrimidine serves as a foundational component for generating diverse libraries of compounds with potential therapeutic applications. Its pyrimidine (B1678525) core is a common feature in many biologically active molecules. ijnrd.orgmdpi.com The presence of three distinct halogen attachment points allows medicinal chemists to systematically modify the scaffold to optimize pharmacological properties.

Scaffold for the Synthesis of Biologically Active Heterocycles

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. This compound is an excellent starting material for creating more complex heterocyclic systems. nih.govmdpi.com The distinct reactivity of the halogens—with the iodine at the C2 position being most susceptible to metal-catalyzed cross-coupling reactions (like Suzuki or Stille couplings) and the chlorines at the C4 and C6 positions being prone to nucleophilic aromatic substitution (SNAr)—enables chemists to introduce a variety of substituents in a controlled manner. This strategic functionalization is used to synthesize libraries of pyrimidine-based compounds for screening against various biological targets. For instance, derivatives of dichloropyrimidines are used to create kinase inhibitors, a critical class of drugs in cancer therapy. nbinno.com

| Reaction Type | Position Targeted | Typical Reagents | Resulting Structure | Potential Biological Activity |

|---|---|---|---|---|

| Suzuki Coupling | C2 (Iodo) | Aryl/Heteroaryl Boronic Acids, Pd Catalyst | 2-Aryl-4,6-dichloropyrimidine | Kinase Inhibition |

| Buchwald-Hartwig Amination | C4/C6 (Chloro) | Primary/Secondary Amines, Pd Catalyst | 4-Amino-6-chloro-2-iodopyrimidine | Antiviral, Anticancer |

| Nucleophilic Substitution (SNAr) | C4/C6 (Chloro) | Alkoxides, Thiolates, Amines | 4,6-Disubstituted-2-iodopyrimidine | Antibacterial, Anti-inflammatory |

Building Block for Complex Pharmaceutical Intermediates

The controlled, stepwise modification of this compound makes it an invaluable building block for constructing complex pharmaceutical intermediates. nbinno.compharmalego.com Drug molecules often consist of multiple distinct fragments, and this compound provides a robust central core onto which these fragments can be assembled. For example, the iodine at the C2 position can be selectively replaced with a carbon-based substituent via a Suzuki coupling. Subsequently, the chlorine atoms at C4 and C6 can be sequentially replaced by different nucleophiles (e.g., amines, alcohols) by carefully controlling reaction conditions such as temperature and base. This stepwise approach is crucial for the asymmetric synthesis of highly functionalized molecules, which is often a requirement for potent and selective drug candidates. Dichloropyrimidine derivatives are recognized as key intermediates in the synthesis of compounds like Dasatinib, a targeted cancer therapy. pharmaffiliates.com

Exploration of Structure-Activity Relationships in Drug Discovery

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. ic.ac.ukmdpi.com this compound is an ideal platform for SAR exploration because it allows for systematic and independent modification at three distinct positions. nih.gov Researchers can synthesize a matrix of compounds by varying the substituents at the C2, C4, and C6 positions and then evaluate how these changes affect target binding, potency, and selectivity. For example, a library could be created where the C2 position is functionalized with a range of aromatic rings, while the C4 and C6 positions are decorated with different amine or ether groups. Analyzing the biological data from such a library helps to build a detailed SAR model, guiding the design of more effective drug candidates with optimized properties. nih.govnih.gov

| Position Modified | Type of Substituent | Property Investigated | General SAR Finding |

|---|---|---|---|

| C2 | Aryl groups with varying electronics (e.g., -OMe, -CF₃) | Target Binding Affinity | Electron-donating groups may increase potency. |

| C4 | Small vs. Bulky amines (e.g., -NH₂, -N(iPr)₂) | Selectivity over related targets | Bulky groups can enhance selectivity by preventing off-target binding. |

| C6 | Polar vs. Nonpolar groups (e.g., -OH, -Ph) | Solubility and Permeability | Introduction of polar groups can improve aqueous solubility. |

Utility in Advanced Materials Science

The unique electronic properties and versatile reactivity of halogenated pyrimidines also make them attractive building blocks for the synthesis of novel organic materials. sltchemicals.com The electron-deficient nature of the pyrimidine ring, combined with the ability to introduce diverse functional groups, allows for the creation of materials with tailored electronic, optical, and chemical properties.

Precursor for Functional Polymers and Coatings

This compound can be used as a monomer or cross-linking agent in the synthesis of functional polymers. The halogen atoms provide reactive handles for polymerization reactions. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be employed to incorporate the pyrimidine unit into the main chain of a conjugated polymer. nih.gov Such polymers, featuring an electron-deficient pyrimidine core, often exhibit interesting electronic properties suitable for applications in organic electronics. Furthermore, the pyrimidine unit can be functionalized with groups that impart specific properties to coatings, such as hydrophobicity or thermal stability. researchgate.net

Synthesis of Optoelectronic and Chemosensor Materials

The nitrogen atoms within the pyrimidine ring of this compound can act as coordination sites for metal ions, making it a valuable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com By selecting appropriate functional groups to attach at the halogen positions, it is possible to design ligands that self-assemble with metal ions to form materials with specific photoluminescent or electronic properties. mdpi.com These materials can be applied as chemosensors, where the binding of a target analyte to the metal center or the organic ligand causes a detectable change in the material's fluorescence or color. For example, a coordination polymer incorporating this pyrimidine derivative could be designed to selectively detect heavy metal ions in aqueous solutions. researchgate.net

Role in Agrochemical Development

The 4,6-dichloropyrimidine (B16783) framework, of which this compound is a key derivative, serves as a versatile precursor in the development of modern agrochemicals. sltchemicals.comnbinno.com The reactivity of the chlorine and iodine substituents on the pyrimidine ring allows for facile nucleophilic substitution reactions, enabling the synthesis of a diverse range of molecules with desired biological activities. This structural motif is integral to the creation of compounds designed to protect crops and enhance agricultural efficiency. sltchemicals.com

Components for Herbicides and Fungicides

The 4,6-dichloropyrimidine scaffold is a fundamental building block in the synthesis of various herbicides and fungicides. nbinno.com Its utility is demonstrated in its role as a key intermediate for producing a range of crop protection agents. sltchemicals.com For instance, the related compound 4,6-dichloropyrimidine is a known synthesis material for Azoxystrobin, a broad-spectrum methoxy (B1213986) acrylate (B77674) fungicide used to control a wide variety of fungal diseases on numerous crops. google.com

Research has also focused on synthesizing new derivatives from this core structure to discover novel agrochemical agents. A notable example is the synthesis of N-(4,6-dichloropyrimidine-2-yl)benzamide. mdpi.comresearchgate.net In laboratory studies, this compound, derived from a 4,6-dichloropyrimidine precursor, demonstrated significant biological activity. It was found to provide a protective effect for rice seedlings against injury from the herbicide metolachlor, acting as a herbicide safener. mdpi.comresearchgate.net Furthermore, the same compound exhibited notable antifungal properties against plant pathogens such as Sclerotinia sclerotiorum and Fusarium oxysporum, with its efficacy being superior to the commercial fungicide pyrimethanil (B132214) in these tests. mdpi.comresearchgate.net Such findings underscore the potential of the 4,6-dichloropyrimidine core in developing dual-function agrochemicals that possess both herbicide safening and fungicidal capabilities. mdpi.comresearchgate.net The continued exploration of derivatives built upon this pyrimidine structure remains a promising avenue for the discovery of new and effective crop protection solutions. nih.govnih.gov

Design and Synthesis of Chemical Probes and Labeling Agents

Beyond its role in agrochemicals, the pyrimidine scaffold, particularly iodinated pyrimidines, has been effectively utilized in the design of sophisticated tools for chemical biology. nih.gov Chemical probes are essential for studying the function, localization, and interactions of biomolecules within complex biological systems. nih.gov The unique reactivity of the carbon-iodine bond makes iodo-substituted heterocycles like this compound valuable starting points for creating covalent probes that can form stable linkages with specific biological targets.

Research has demonstrated that a 4-iodopyrimidine (B154834) "warhead" can be a highly effective tool for labeling specific proteins. nih.gov In one study, scientists synthesized a collection of probes starting from 4,6-dichloropyrimidines to investigate the macrophage migration inhibitory factor (MIF) family of proteins. By first coupling various phenylboronic acids to the dichloropyrimidine core via a Suzuki reaction, they created intermediates that could be further modified. nih.gov

These efforts led to the development of powerful research tools, including a biotin-tagged probe. When this probe was incubated with a lysate of A549 cells, it successfully labeled a protein of the expected size for MIF, demonstrating the specificity of the 4-iodopyrimidine warhead for its target proteins within a complex cellular environment. nih.gov Furthermore, the researchers synthesized a fluorescently labeled probe by attaching a nitrobenzofurazan (NBD) group. This fluorescent probe enabled the direct visualization of MIF proteins within cells using confocal microscopy. nih.gov

The study highlighted that these 4-iodopyrimidine derived probes are powerful instruments for exploring the biology of the MIF protein family. nih.gov They allowed researchers to observe the movement (nuclear translocation) of these proteins within the cell, providing insights into their function as nucleases. nih.gov This work exemplifies how the chemical properties of the iodopyrimidine scaffold can be harnessed to create highly specific chemical probes and labeling agents, opening new avenues for understanding complex biological processes at the molecular level. nih.gov

Analytical and Spectroscopic Characterization Methodologies for 4,6 Dichloro 2 Iodopyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

For 4,6-dichloro-2-iodopyrimidine, the ¹H NMR spectrum is characterized by its simplicity. Due to the substitution pattern on the pyrimidine (B1678525) ring, there is only one proton, located at the C5 position. This results in a single signal, a singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this proton is influenced by the electron-withdrawing effects of the two chlorine atoms and the iodine atom, typically appearing in the downfield region of the spectrum. The expected chemical shift would be significantly higher than that of unsubstituted pyrimidine.

The ¹³C NMR spectrum provides more detailed structural information, showing distinct signals for each of the four carbon atoms in the pyrimidine ring. The chemical shifts are heavily influenced by the attached halogen substituents. The carbon atom bonded to iodine (C2) and the carbons bonded to chlorine (C4 and C6) would appear at very low field due to the strong deshielding effects of the halogens. The protonated carbon (C5) would resonate at a higher field compared to the substituted carbons. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between the CH group and the quaternary carbons.

Table 1: Predicted NMR Data for this compound Predicted values are based on analysis of similar halogenated pyrimidines and general substituent effects.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H5 | ~7.5 - 8.5 | Singlet (s) | Lone proton on the pyrimidine ring. |

| ¹³C | C2 | ~110 - 125 | Singlet | Carbon bearing the iodine atom. |

| C4/C6 | ~160 - 165 | Singlet | Equivalent carbons bearing chlorine atoms. | |

| C5 | ~120 - 130 | Singlet (doublet in coupled spectrum) | Protonated carbon. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. longdom.org For this compound (C₄HCl₂IN₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The theoretical exact mass of this compound is calculated to be 273.85615 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value within a few parts per million (ppm) of this theoretical value provides strong evidence for the molecular formula C₄HCl₂IN₂.

Furthermore, the presence of two chlorine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to a distinctive M, M+2, and M+4 isotopic cluster with relative intensities of approximately 9:6:1, which serves as a clear signature for a dichloro-substituted compound.

Table 2: Isotopic Data for this compound

| Isotopologue Formula | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₄H³⁵Cl₂¹²⁷IN₂ | 273.85615 | 100.0 |

| C₄H³⁵Cl³⁷Cl¹²⁷IN₂ | 275.85320 | 64.8 |

| C₄H³⁷Cl₂¹²⁷IN₂ | 277.85025 | 10.5 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques can confirm the presence of the pyrimidine core and the carbon-halogen bonds.

The IR spectrum would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the pyrimidine ring. Key vibrations include C=N and C=C stretching modes, which typically appear in the 1600-1400 cm⁻¹ region. C-H stretching of the lone aromatic proton would be observed above 3000 cm⁻¹. The C-Cl stretching vibrations are typically found in the 850-550 cm⁻¹ region, while the C-I stretch is expected at a lower frequency, generally below 600 cm⁻¹. asianpubs.org

Raman spectroscopy provides complementary information. nih.gov The symmetric vibrations of the pyrimidine ring are often strong in the Raman spectrum. researchgate.net Due to its greater polarizability, the C-I bond may give rise to a more intense Raman signal compared to its IR absorption. The combination of IR and Raman data allows for a more complete assignment of the molecule's vibrational modes. osti.gov

Table 3: Characteristic Vibrational Frequencies for this compound Frequency ranges are based on data from related dichloropyrimidine compounds. asianpubs.orgosti.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Ring C=N, C=C Stretch | 1600 - 1400 | Strong | Strong |

| Ring Breathing/Deformation | 1200 - 900 | Medium-Strong | Strong |

| C-Cl Stretch | 850 - 550 | Strong | Medium |

| C-I Stretch | 600 - 500 | Medium | Strong |

X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Table 4: Expected Molecular Geometry Parameters from X-ray Diffraction Values are estimated based on crystal structures of similar dichloropyrimidine derivatives. researchgate.netnih.gov

| Parameter | Expected Value |

|---|---|

| C-Cl Bond Length | ~1.72 - 1.75 Å |

| C-I Bond Length | ~2.05 - 2.10 Å |

| N-C-N Bond Angle (at C2) | ~125° - 128° |

| C-C-C Bond Angle (at C5) | ~115° - 118° |

| Molecular Conformation | Planar |

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomer Analysis

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and potential isomers such as 2,4-dichloro-6-iodopyrimidine. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for this purpose. A common method would involve reverse-phase chromatography using a C18 stationary phase. The mobile phase would typically be a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water. Detection is usually accomplished with a UV detector, set to a wavelength where the pyrimidine ring exhibits strong absorbance (typically around 254 nm). The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. google.com

Gas Chromatography (GC), suitable for volatile and thermally stable compounds, can also be employed. A capillary column with a non-polar or medium-polarity stationary phase would be used. The sample is vaporized and carried through the column by an inert gas. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection, with the latter providing structural information for impurity identification.

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~254 nm | |

| GC | Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Nitrogen | |

| Temperature Program | e.g., 100°C to 250°C at 10°C/min | |

| Detection | FID or MS |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-dichloro-2-iodopyrimidine, and how can purity be optimized during synthesis?

- Methodological Answer : The compound is synthesized via halogen-exchange reactions or Suzuki-Miyaura coupling. For example, a palladium-catalyzed cross-coupling reaction with this compound and arylboronic esters under reflux in DME/water (1:3 v/v) with Na₂CO₃ as a base yields derivatives with ~52% efficiency after column purification . Purity optimization involves rigorous solvent selection (e.g., DME for stability) and post-synthesis purification via silica-gel chromatography or recrystallization.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm) and chlorine/iodine-induced deshielding effects.

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm molecular ion peaks ([M+H]⁺ ~302.9 m/z).

- Elemental Analysis : Validate stoichiometry (C₄HCl₂IN₂ requires C: 15.9%, H: 0.3%, N: 9.3%).

- Cross-reference with databases like PubChem (ID: 222672) for spectral validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .

- Waste Disposal : Collect halogenated waste separately and treat via incineration to prevent environmental contamination .

- Emergency Measures : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite.

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling reactions involving this compound to improve yield and regioselectivity?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability and turnover.

- Solvent System : Optimize DME/water ratios (e.g., 3:1) to balance solubility and reaction kinetics .

- Temperature Control : Reflux at 85°C minimizes side reactions (e.g., dehalogenation).

- Monitoring : Track reaction progress via TLC (hexane/EtOAc 4:1) to isolate intermediates .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model HOMO-LUMO gaps and electrostatic potentials. Include solvent effects (PCM model) for accuracy .

- Molecular Dynamics : Simulate halogen-bonding interactions in crystal packing using software like Gaussian or ORCA .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution datasets.

- Refinement : Apply SHELXL for anisotropic displacement parameters and disorder modeling. Validate with R-factor convergence (<5%) .

- Case Study : A derivative, 3,6-dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide, was resolved with CCDC deposition number 294852, confirming iodine’s steric effects .

Q. What analytical strategies address contradictory solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling : Conduct gravimetric analysis in DMSO, DCM, and THF at 25°C. Use UV-Vis spectroscopy to detect saturation points.

- Co-solvent Systems : Test ethanol/water mixtures (e.g., 70:30) to enhance solubility for biological assays .

Q. How does the iodine substituent influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.